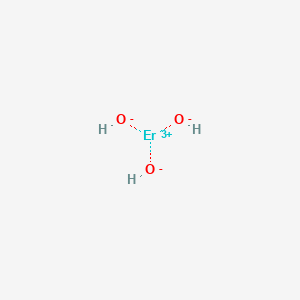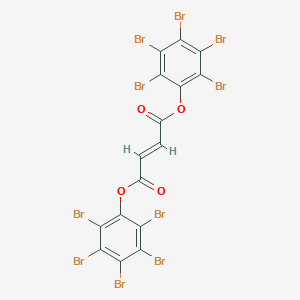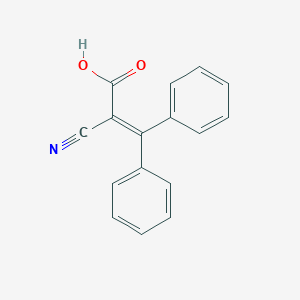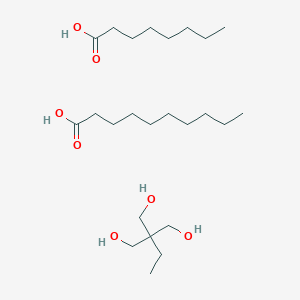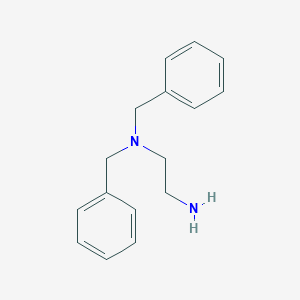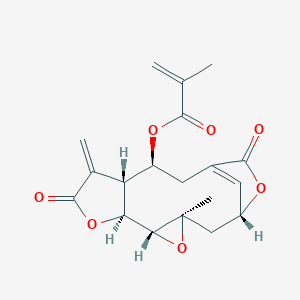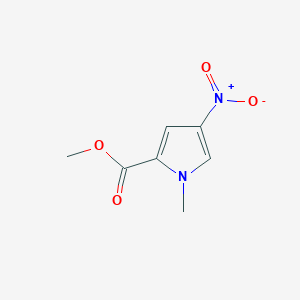
Methyl-1-methyl-4-nitro-1H-pyrrol-2-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives, including compounds similar to methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, often involves complex reactions where substituents are introduced to modify the pyrrole ring. An example is the synthesis of pyrrole derivatives through the reaction of 2H-azirines with enamines, leading to a variety of 1H-pyrrole-2-carboxylic acid derivatives with different substituents (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their chemical behavior and properties. Studies have explored the hydrogen-bonded structures of related molecules, revealing complex arrangements like chains of edge-fused rings and sheets formed by hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, such as nitration, which can be influenced by the presence of substituents. The nitration of pyrrole and its derivatives has been shown to produce different ratios of nitro isomers, indicating the directing effects of substituents on the reaction pathways (Anderson, 1959).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. Research on these compounds often includes the synthesis and characterization of new derivatives to understand their physical behavior (Nural et al., 2018).
Chemical Properties Analysis
The chemical properties of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate and similar compounds, such as reactivity, stability, and acidity, are key to their potential applications in various fields. Studies have investigated the reactivity of pyrrole derivatives with different reagents to synthesize novel compounds with unique properties (Gailius & Stamm, 1992).
Wissenschaftliche Forschungsanwendungen
Therapeutische Anwendungen
Pyrrole und seine Derivate sind in vielen therapeutisch wirksamen Verbindungen vorhanden . Sie werden bei der Herstellung von Fungiziden, Antibiotika, entzündungshemmenden Medikamenten, cholesterinsenkenden Medikamenten und Antitumormitteln verwendet .
Arzneimittelforschung
Pyrrol-Derivate spielen eine bedeutende Rolle in der Arzneimittelforschung . Sie werden aufgrund ihrer vielseitigen chemischen Eigenschaften oft als Bausteine bei der Synthese komplexer Arzneistoffmoleküle verwendet .
Materialwissenschaften
Im Bereich der Materialwissenschaften werden Pyrrol-Derivate aufgrund ihrer einzigartigen Eigenschaften verwendet . Sie können bei der Entwicklung neuer Materialien mit den gewünschten Eigenschaften verwendet werden .
Katalyse
Pyrrol-Derivate werden in verschiedenen Katalyseprozessen verwendet . Sie können als Katalysatoren in verschiedenen chemischen Reaktionen wirken, die Reaktionsgeschwindigkeit erhöhen und die Ausbeute verbessern .
Molekular-Docking-Studien
Verbindungen ähnlich zu “Methyl-1-methyl-4-nitro-1H-pyrrol-2-carboxylat” wurden in Molekular-Docking-Studien verwendet . Diese Studien sind entscheidend für das Verständnis der Wechselwirkung zwischen Molekülen und können bei der Entwicklung neuer Medikamente verwendet werden
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-methyl-4-nitropyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(8)7(10)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOKAHOXOYKYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374970 | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13138-76-6 | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



